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A comprehensive guide for researchers and drug development professionals on the
biochemical and pharmacological properties of two prominent fatty acid amide hydrolase
(FAAH) inhibitors.

This guide provides a detailed, data-driven comparison of two well-characterized irreversible
inhibitors of fatty acid amide hydrolase (FAAH), PF-750 and PF-04457845. Both compounds
have been instrumental in the exploration of the endocannabinoid system as a therapeutic
target. This document summarizes their performance based on available experimental data,
details the methodologies of key experiments, and visualizes relevant pathways and workflows
to aid in the objective assessment of these research tools.

Biochemical Performance and Potency

Both PF-750 and PF-04457845 are time-dependent, covalent inhibitors that act by
carbamylating the catalytic serine nucleophile (Ser241) in the active site of FAAH, leading to its
irreversible inactivation.[1][2] This mechanism effectively halts the degradation of the
endocannabinoid anandamide and other fatty acid amides, potentiating their signaling.

While both are potent inhibitors, PF-04457845 demonstrates significantly higher potency
against human FAAH.[1] The inhibitory constant (kinact/Ki) for PF-04457845 is 40,300 M-1s-1,
and it exhibits an IC50 of 7.2 nM.[1][2] In a direct comparison, PF-04457845 was found to be
approximately 50-fold more potent than PF-750.[1] PF-750's IC50 for human FAAH is reported
as 16.2 nM after a 60-minute pre-incubation. Its inhibitory activity is time-dependent, with IC50
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values of 0.6 uM and 0.016 puM after 5 and 60 minutes of preincubation with recombinant
human FAAH, respectively.[3]

Parameter PF-750 PF-04457845 Reference
Fatty Acid Amide Fatty Acid Amide

Target [1]3]
Hydrolase (FAAH) Hydrolase (FAAH)
Irreversible, covalent Irreversible, covalent

) i inhibitor inhibitor

Mechanism of Action ) ) [1112]
(carbamylation of (carbamylation of
Ser241) Ser241)
16.2 nM (60 min pre-

hFAAH 1C50 _ _ 7.2 nM [1]
incubation)

hFAAH kinact/Ki ~800 M-1s-1 40,300 M-1s-1 [1]14]

Selectivity Profile

A critical attribute for any pharmacological inhibitor is its selectivity. Both PF-750 and PF-
04457845 have been profiled for their selectivity against other serine hydrolases.

PF-04457845 has been described as having an "exquisite” selectivity for FAAH.[1][2] Activity-
based protein profiling (ABPP) in various human and mouse tissue proteomes showed no off-
target activity at concentrations up to 100 uM.[1] This high degree of selectivity minimizes the
potential for confounding effects from the inhibition of other enzymes.

PF-750 is also characterized as a highly selective FAAH inhibitor.[3] Activity-based profiling of
human and murine tissue proteomes revealed no discernible off-target activity at
concentrations up to 500 pM.[3]

While both compounds are highly selective, the available data for PF-04457845 from
comparative studies with less selective compounds like URB597 robustly demonstrates its
superior selectivity profile.[1][2]

Pharmacokinetic Properties
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The pharmacokinetic profiles of these inhibitors are crucial for their application in in vivo
studies.

PF-04457845 has demonstrated excellent pharmacokinetic properties, including high oral
bioavailability in preclinical species (88% in rats and 58% in dogs) and good brain permeability.
[1] In humans, PF-04457845 is rapidly absorbed, with a median tmax of 0.5-1.2 hours.[5] It
exhibits dose-proportional pharmacokinetics at higher doses, and steady-state is achieved by
day 7 with once-daily dosing.[5]

Detailed pharmacokinetic data for PF-750 is less extensively published in the reviewed
literature. However, it is described as being orally active.

Parameter PF-04457845 Reference
Oral Bioavailability (Rat) 88% [1]
Oral Bioavailability (Dog) 58% [1]
Human tmax (single dose) 0.5-1.2 hours [5]
Human Steady State Achieved by day 7 (once daily 5]

dosing)

In Vivo Efficacy

PF-04457845 has shown potent antinociceptive effects in rodent models of both inflammatory
and non-inflammatory pain.[1][6] A minimum effective dose of 0.1 mg/kg (p.0.) was observed in
a rat model of inflammatory pain, with efficacy comparable to 10 mg/kg of naproxen.[2] The
long duration of action of PF-04457845 is a key feature, with a single 1 mg/kg oral dose
showing efficacy for 24 hours, which correlates with near-complete FAAH inhibition and
sustained elevation of anandamide in the brain.[1]

Comparative in vivo efficacy data for PF-750 in the same models was not found in the reviewed
literature.

Signaling Pathway and Experimental Workflow

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3126636/
https://pubmed.ncbi.nlm.nih.gov/22044402/
https://pubmed.ncbi.nlm.nih.gov/22044402/
https://www.benchchem.com/product/b1679707?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3126636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3126636/
https://pubmed.ncbi.nlm.nih.gov/22044402/
https://pubmed.ncbi.nlm.nih.gov/22044402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3126636/
https://www.researchgate.net/publication/51062699_Mechanistic_and_Pharmacological_Characterization_of_PF-04457845_A_Highly_Potent_and_Selective_Fatty_Acid_Amide_Hydrolase_Inhibitor_That_Reduces_Inflammatory_and_Noninflammatory_Pain
https://pmc.ncbi.nlm.nih.gov/articles/PMC3109749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3126636/
https://www.benchchem.com/product/b1679707?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

To provide a clearer understanding of the context in which these inhibitors are studied, the
following diagrams illustrate the FAAH signaling pathway and a typical experimental workflow
for inhibitor characterization.
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Caption: FAAH Signaling Pathway and Inhibition by PF-750 or PF-04457845.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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